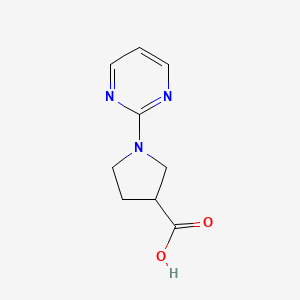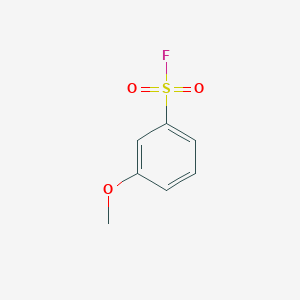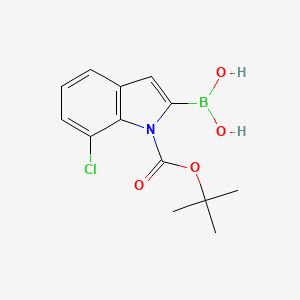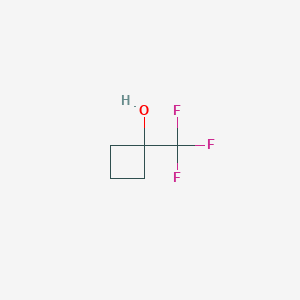
1-(Trifluoromethyl)cyclobutan-1-ol
説明
1-(Trifluoromethyl)cyclobutan-1-ol is a chemical compound with the CAS Number: 1098183-73-3 . It has a molecular weight of 140.11 and its molecular formula is C5H7F3O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(Trifluoromethyl)cyclobutan-1-ol is 1S/C5H7F3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2 . The InChI key is LAVGIFVKTRAAKV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclobutan-1-ol has a density of 1.4±0.1 g/cm^3 . Its boiling point is 98.5±35.0 °C at 760 mmHg . The vapour pressure is 22.9±0.4 mmHg at 25°C . The enthalpy of vaporization is 39.4±6.0 kJ/mol . The flash point is 42.2±20.4 °C . The index of refraction is 1.412 . The molar refractivity is 24.7±0.3 cm^3 . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .科学的研究の応用
Synthesis and Chemical Properties
- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, showcasing the transformation of the acid moiety into the trifluoromethyl group, a process crucial in various synthetic pathways (Radchenko et al., 2009).
- Research on visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives demonstrates the potential of these compounds in creating structurally complex molecules with significant bioactivity (Hu et al., 2023).
- Studies reveal the formation of cyclobutane rings through [2+2]-cycloaddition reactions, an important process in the synthesis of various organic compounds (Takasu et al., 2006).
Application in Organic Chemistry
- Research has shown that arylmethylene cyclopropanes can react with specific compounds to yield functionalized cyclobutane derivatives, demonstrating the versatility of cyclobutane structures in organic synthesis (Yao & Shi, 2007).
- The study of vibrational spectra and conformations of polyhalogenated cyclobutanes, such as 1-(Trifluoromethyl)cyclobutan-1-ol, provides insights into their molecular behavior, crucial for understanding their reactivity and stability (Braude et al., 1990).
- Synthesis of fluorine-18 labeled amino acids like 1-amino-3-fluorocyclobutane-1-carboxylic acid (a related compound) for positron emission tomography highlights the application of these compounds in advanced imaging techniques (Shoup & Goodman, 1999).
Catalysis and Synthesis
- Rhodium-catalyzed cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids for synthesizing (trifluoromethyl)cyclobutanols is an example of the compound's utility in catalytic processes (Johnson et al., 2014).
- Cyclobutanes have been employed in medicinal chemistry due to their unique structural properties, showing the relevance of compounds like 1-(Trifluoromethyl)cyclobutan-1-ol in drug development (van der Kolk et al., 2022).
Advanced Organic Reactions
- The use of templates for controlling intermolecular [2 + 2] photodimerizations in solid-state, utilizing cyclobutane-based products, shows innovative methods in synthetic chemistry (MacGillivray, 2008).
- Heck-type cyclization yielding functionalized methylene cyclobutanes indicates the utility of cyclobutane compounds in complex organic synthesis processes (Innitzer et al., 2007).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
1-(trifluoromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVGIFVKTRAAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303873 | |
| Record name | 1-(Trifluoromethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclobutan-1-ol | |
CAS RN |
1098183-73-3 | |
| Record name | 1-(Trifluoromethyl)cyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098183-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
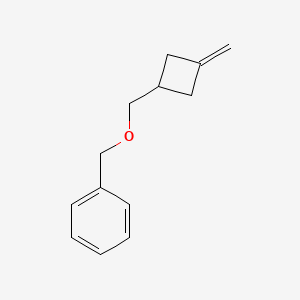
![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)
![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)
![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)



![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)


